1-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
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Description
1-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
A foundational aspect of research surrounding 1-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione and related compounds involves their synthesis and the creation of derivatives with potential applications. Notable work includes the synthesis of functionalized 1H-pyrimidine-2-ones/thiones, showcasing the compound's versatility. This research highlights a methodology for producing a variety of derivatives, offering a pathway for developing new molecules with potential pharmaceutical or material science applications (Sarıpınar et al., 2006).
Molecular Structure and Crystallography
The crystal structure and molecular configuration of derivatives have been extensively studied, providing insight into the compound's physical and chemical properties. For instance, research on 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate elucidates the nearly planar structure of the pyrimidine rings, contributing to understanding the compound's potential intermolecular interactions and reactivity (El‐Brollosy et al., 2012).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of related styryl dyes, including derivatives of pyrimidine-2,4-diones, underscore the compound's potential in photonics and optoelectronics. These studies reveal significant third-order nonlinear optical behavior, suggesting applications in optical limiting and photonic devices due to effective two-photon absorption phenomena (Shettigar et al., 2009).
Heterocyclic Chemistry
The compound's role in heterocyclic chemistry is exemplified by the synthesis of functionalized furo[3,4-d]pyrimidine-2,4-diones, highlighting a straightforward pathway for creating a diverse library of heterocycles. This research not only expands the compound's chemical repertoire but also opens avenues for the development of novel materials and biologically active molecules (De Coen et al., 2015).
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-21-8-7-18-12-9-23-15(19)13(12)14(17-16(18)20)10-3-5-11(22-2)6-4-10/h3-6,14H,7-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDGKNIWVXNGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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